N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of appropriate amines with sulfonyl chlorides or the modification of existing sulfonamide frameworks. For compounds with a benzodioxine moiety, the synthesis can include steps such as the formation of the benzodioxine ring followed by its functionalization with the sulfonamide group. Although specific details on the synthesis of "N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide" are not directly available, related works provide insights into possible synthetic routes. For instance, the synthesis of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety involves the reaction of 1,4-benzodioxane-6-amine with ethane sulfonyl chloride, followed by treatment with various alkyl/aralkyl halides in the presence of a base (M. Irshad et al., 2016).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including the target compound, is characterized by the presence of a sulfonamide group attached to a benzodioxine ring, which may influence its physicochemical and biological properties. The structural analysis often involves spectroscopic methods such as NMR and X-ray crystallography to elucidate the configuration of the cyclohexenyl group and the overall three-dimensional arrangement of the molecule. Studies on similar sulfonamide compounds, like "N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide," highlight the significance of the sulfonamide N atom substitution and the cyclohexyl ring conformation (Zeeshan Haider et al., 2009).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c18-22(19,17-9-8-13-4-2-1-3-5-13)14-6-7-15-16(12-14)21-11-10-20-15/h4,6-7,12,17H,1-3,5,8-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASCWDLGISBCAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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